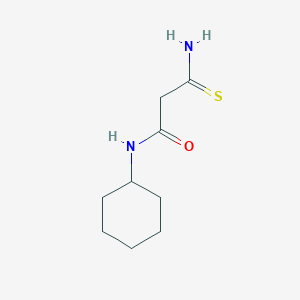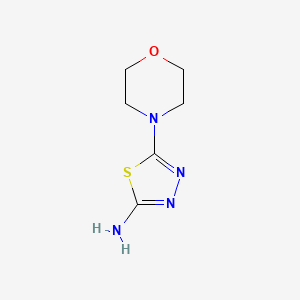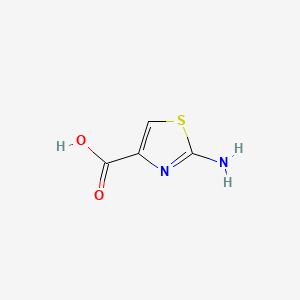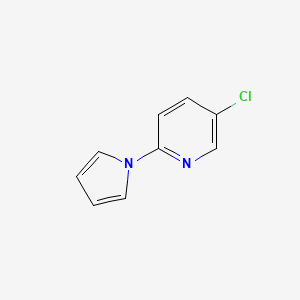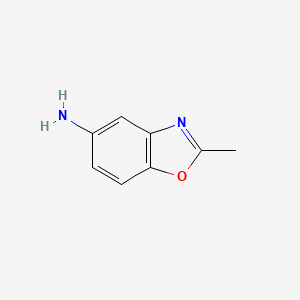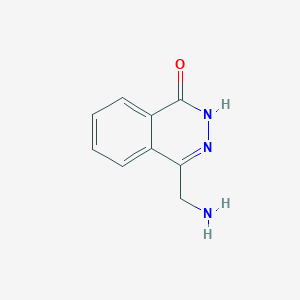
4-(Aminomethyl)-1(2H)-phthalazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-1(2H)-phthalazinone (hereafter referred to as AM-phthalazinone) is a heterocyclic compound with a phthalazinone core, recognized for its versatile chemistry and potential in various fields of research, including medicinal chemistry. Its unique structure allows for diverse chemical reactions and modifications, making it a focal point for synthetic and medicinal chemists (Terán et al., 2019).
Synthesis Analysis
AM-phthalazinone derivatives can be synthesized through multicomponent reactions involving palladium-catalyzed isocyanide insertion, which allows for the regioselective introduction of substituents. This method has proven to be efficient for generating diversely substituted AM-phthalazinone compounds, highlighting its potential for producing a wide range of derivatives with varied biological activities (Vlaar et al., 2013).
Molecular Structure Analysis
The molecular structure of AM-phthalazinone derivatives has been elucidated using techniques like NMR spectroscopy. These studies provide valuable insights into the compound's structural characteristics, which are crucial for understanding its reactivity and interaction with biological targets. Such analyses aid in the design and development of new compounds with desired properties (Wang et al., 2002).
Chemical Reactions and Properties
AM-phthalazinone undergoes various chemical reactions, including condensation with secondary amines and formaldehyde to yield N-Mannich bases, illustrating its reactivity and potential for chemical modifications. These reactions are essential for synthesizing derivatives with specific functionalities and biological activities (Mustafa et al., 1964).
Physical Properties Analysis
The physical properties of AM-phthalazinone derivatives, such as solubility and thermal stability, have been studied. These properties are influenced by the nature and position of substituents on the phthalazinone core, affecting the compound's utility in various applications (Cheng et al., 2007).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
4-Benzyl-2-1(2H) phthalazinone derivatives, related to 4-(Aminomethyl)-1(2H)-phthalazinone, have been synthesized and evaluated for their antimicrobial activities. These compounds have been found to exhibit pronounced antimicrobial properties, highlighting their potential in clinical medicine for applications such as antipyretic, analgesic, and tuberculostatic treatments (Bedair, Lamphon, & Ghazal, 1987).
Pharmacological Effects
Studies on 4-Hydroxymethyl-1(2H)-phthalazinone derivatives (closely related to 4-(Aminomethyl)-1(2H)-phthalazinone) have revealed their inhibitory effects on platelet aggregation and edematous arterial reaction. This indicates their potential use in the development of pharmacological agents targeting cardiovascular diseases (Eguchi, Sugimoto, & Ishikawa, 1980).
Antiasthmatic Properties
Phthalazinone derivatives, such as 4-(3-Pyridyl)-1(2H)-phthalazinones, have been synthesized and evaluated for their dual activities as thromboxane A2 synthetase inhibitors and bronchodilators. These compounds represent a new class of antiasthma agents (Yamaguchi et al., 1993).
Anticonvulsant Activity
2-Benzyl-1(2H)-phthalazinones, synthesized using methods that could apply to 4-(Aminomethyl)-1(2H)-phthalazinone, showed significant anticonvulsant activity in preclinical models. This indicates their potential in the treatment of convulsive disorders (Kornet & Shackleford, 1999).
Potential Anticancer Activity
New biologically active phthalazinone derivatives have been synthesized with expected anticancer activity. These compounds, which include derivatives of 4-benzyl-1(2H)-phthalazinone, suggest the potential of 4-(Aminomethyl)-1(2H)-phthalazinone in cancer research (Rayes et al., 2019).
Propiedades
IUPAC Name |
4-(aminomethyl)-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-5-8-6-3-1-2-4-7(6)9(13)12-11-8/h1-4H,5,10H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCORFYODLSYUNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355689 |
Source


|
| Record name | 4-(Aminomethyl)-1(2H)-phthalazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1(2H)-phthalazinone | |
CAS RN |
22370-18-9 |
Source


|
| Record name | 4-(Aminomethyl)-1(2H)-phthalazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)

